molecular formula C37H56F3N9O18 B12429715 Peptide T (TFA)

Peptide T (TFA)

Cat. No.: B12429715
M. Wt: 971.9 g/mol
InChI Key: KECACQNLYDHUJS-JSRGMCSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptide T (Trifluoroacetic Acid) is a synthetic peptide that has been studied for its potential therapeutic applications. It is composed of a sequence of amino acids and is often used in research related to neurodegenerative diseases and immune system modulation. Trifluoroacetic Acid is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins and during reversed-phase high-performance liquid chromatography purification of peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Peptide T (Trifluoroacetic Acid) is typically synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods: In industrial settings, the synthesis of Peptide T (Trifluoroacetic Acid) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the production of multiple peptide samples simultaneously. The use of Trifluoroacetic Acid in the cleavage step is crucial for obtaining high-purity peptides .

Chemical Reactions Analysis

Types of Reactions: Peptide T (Trifluoroacetic Acid) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol or N-mercaptoacetamide.

    Substitution: Various nucleophiles and electrophiles depending on the specific reaction.

Major Products Formed:

Scientific Research Applications

Peptide T (Trifluoroacetic Acid) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Peptide T (Trifluoroacetic Acid) involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain receptors and enzymes, leading to changes in cellular signaling and immune responses. The exact molecular targets and pathways are still under investigation, but it is known to influence neuroinflammatory processes and immune cell function .

Comparison with Similar Compounds

  • Peptide A (Trifluoroacetic Acid)
  • Peptide B (Trifluoroacetic Acid)
  • Peptide C (Trifluoroacetic Acid)

Comparison: Peptide T (Trifluoroacetic Acid) is unique in its specific amino acid sequence and its potential therapeutic applications. While other peptides may share similar synthesis methods and chemical properties, Peptide T (Trifluoroacetic Acid) stands out due to its specific interactions with molecular targets related to neurodegenerative diseases and immune modulation .

Properties

Molecular Formula

C37H56F3N9O18

Molecular Weight

971.9 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C35H55N9O16.C2HF3O2/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60;3-2(4,5)1(6)7/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60);(H,6,7)/t13-,14-,15+,16+,17+,20-,21-,22-,24-,25-,26-,27-;/m0./s1

InChI Key

KECACQNLYDHUJS-JSRGMCSESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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